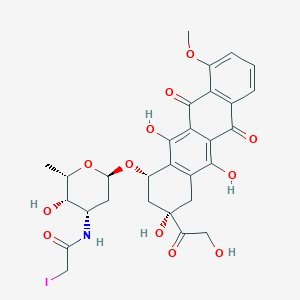

N-(Iodoacetamido)-Doxorubicin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(Iodoacétamido)-Doxorubicine est un dérivé synthétique de la doxorubicine, un antibiotique anthracycline bien connu utilisé en chimiothérapie anticancéreuse

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la N-(Iodoacétamido)-Doxorubicine implique généralement la réaction de la doxorubicine avec l'iodoacétamide. Le processus commence par l'activation du groupe amino sur la doxorubicine, suivie de l'introduction du groupe iodoacétamido. Cette réaction est généralement effectuée dans un milieu aqueux sous des conditions de pH contrôlées pour assurer la stabilité des réactifs et des produits.

Méthodes de production industrielle

La production industrielle de la N-(Iodoacétamido)-Doxorubicine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de techniques de purification avancées pour garantir la qualité et la cohérence du produit final. Les conditions de réaction sont optimisées pour maximiser le rendement et minimiser les sous-produits.

Analyse Des Réactions Chimiques

Types de réactions

La N-(Iodoacétamido)-Doxorubicine subit diverses réactions chimiques, notamment:

Réactions de substitution: Le groupe iodoacétamido peut participer à des réactions de substitution nucléophile, où l'atome d'iode est remplacé par d'autres nucléophiles.

Oxydation et réduction: Le composé peut subir des réactions d'oxydation et de réduction, affectant son noyau anthracycline et son groupe iodoacétamido.

Hydrolyse: La liaison amide dans le groupe iodoacétamido peut être hydrolysée dans des conditions acides ou basiques.

Réactifs et conditions courants

Nucléophiles: Les nucléophiles courants utilisés dans les réactions de substitution comprennent les thiols et les amines.

Agents oxydants: Le peroxyde d'hydrogène et d'autres peroxydes sont utilisés pour les réactions d'oxydation.

Agents réducteurs: Le borohydrure de sodium et d'autres hydrures sont utilisés pour les réactions de réduction.

Conditions d'hydrolyse: Des solutions aqueuses acides ou basiques sont utilisées pour l'hydrolyse.

Principaux produits formés

Produits de substitution: Selon le nucléophile, divers dérivés substitués de la N-(Iodoacétamido)-Doxorubicine peuvent être formés.

Produits d'oxydation: L'oxydation peut conduire à la formation de dérivés quinoniques.

Produits de réduction: La réduction peut entraîner la formation de dérivés d'hydroquinone.

Applications de la recherche scientifique

La N-(Iodoacétamido)-Doxorubicine a une large gamme d'applications dans la recherche scientifique:

Chimie: Elle est utilisée comme réactif pour étudier les réactions de substitution nucléophile et comme composé modèle pour développer de nouvelles méthodologies de synthèse.

Biologie: Le composé est utilisé dans les études de marquage et de modification des protéines en raison de sa réactivité avec les groupes thiol dans les résidus de cystéine.

Médecine: La N-(Iodoacétamido)-Doxorubicine est étudiée pour son potentiel en tant qu'agent chimiothérapeutique ciblé, exploitant sa capacité à former des liaisons covalentes avec des biomolécules spécifiques.

Industrie: Elle est utilisée dans le développement de nouveaux systèmes d'administration de médicaments et comme précurseur pour la synthèse d'autres composés bioactifs.

Mécanisme d'action

Le mécanisme d'action de la N-(Iodoacétamido)-Doxorubicine implique son interaction avec les composants cellulaires, en particulier les protéines et les acides nucléiques. Le groupe iodoacétamido réagit avec les groupes thiol dans les résidus de cystéine, conduisant à la formation de liaisons covalentes. Cette modification peut inhiber la fonction d'enzymes et de protéines essentielles, perturbant les processus cellulaires et conduisant à la mort cellulaire. Le noyau anthracycline s'intercale dans l'ADN, inhibant la topoisomérase II et empêchant la réplication et la transcription de l'ADN.

Applications De Recherche Scientifique

N-(Iodoacetamido)-Doxorubicin has a wide range of applications in scientific research:

Chemistry: It is used as a reagent for studying nucleophilic substitution reactions and as a model compound for developing new synthetic methodologies.

Biology: The compound is used in protein labeling and modification studies due to its reactivity with thiol groups in cysteine residues.

Medicine: this compound is investigated for its potential as a targeted chemotherapeutic agent, exploiting its ability to form covalent bonds with specific biomolecules.

Industry: It is used in the development of new drug delivery systems and as a precursor for synthesizing other bioactive compounds.

Mécanisme D'action

The mechanism of action of N-(Iodoacetamido)-Doxorubicin involves its interaction with cellular components, particularly proteins and nucleic acids. The iodoacetamido group reacts with thiol groups in cysteine residues, leading to the formation of covalent bonds. This modification can inhibit the function of critical enzymes and proteins, disrupting cellular processes and leading to cell death. The anthracycline core intercalates into DNA, inhibiting topoisomerase II and preventing DNA replication and transcription.

Comparaison Avec Des Composés Similaires

Composés similaires

Iodoacétamide: Un simple agent alkylant utilisé pour la cartographie des peptides et la modification des protéines.

Doxorubicine: Le composé parent, largement utilisé en chimiothérapie anticancéreuse.

Iodoacétate: Similaire à l'iodoacétamide, utilisé pour modifier les groupes thiol dans les protéines.

Unicité

La N-(Iodoacétamido)-Doxorubicine combine les propriétés de la doxorubicine et de l'iodoacétamide, ce qui en fait un composé unique avec une réactivité accrue et des applications potentielles. Sa capacité à former des liaisons covalentes avec des biomolécules spécifiques et son activité anticancéreuse puissante en font un outil précieux dans la recherche scientifique et la médecine.

Propriétés

Formule moléculaire |

C29H30INO12 |

|---|---|

Poids moléculaire |

711.5 g/mol |

Nom IUPAC |

N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-2-iodoacetamide |

InChI |

InChI=1S/C29H30INO12/c1-11-24(35)14(31-18(34)9-30)6-19(42-11)43-16-8-29(40,17(33)10-32)7-13-21(16)28(39)23-22(26(13)37)25(36)12-4-3-5-15(41-2)20(12)27(23)38/h3-5,11,14,16,19,24,32,35,37,39-40H,6-10H2,1-2H3,(H,31,34)/t11-,14-,16-,19-,24+,29-/m0/s1 |

Clé InChI |

SAGBOHNSGVDWII-MUTSDZRXSA-N |

SMILES isomérique |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CI)O |

SMILES canonique |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CI)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11829865.png)

![Cyclopent[b]indole-2-propanenitrile, 1,4-dihydro-4-methyl-3-phenyl-](/img/structure/B11829866.png)

![Tetrahydrofuran-2-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11829882.png)

![3-[Methyl(1-naphthalenylmethyl)amino]-1-phenyl-1-Propanone](/img/structure/B11829906.png)

![Ethanethioic acid, S-[(2,3-difluorophenyl)methyl] ester](/img/structure/B11829927.png)